![molecular formula C19H20N2O2S B2371370 N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide CAS No. 842968-42-7](/img/structure/B2371370.png)
N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide
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Overview
Description
“N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . It also contains a furan ring, which is a five-membered ring with four carbon atoms and one oxygen atom. The compound also has a propanamide group, which is derived from propanoic acid.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The thiazole and furan rings would contribute to the rigidity of the molecule, while the amide group could participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amide group could increase its polarity and potentially its solubility in water .Scientific Research Applications
Urease Inhibitory Potential and Cytotoxic Behavior
A study by Abbasi et al. (2020) discusses the synthesis of bi-heterocyclic propanamides, which includes compounds structurally similar to N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide. These compounds exhibited significant urease inhibitory potential. Additionally, their cytotoxic behavior was evaluated, showing them to be less cytotoxic agents (Abbasi et al., 2020).
Antimicrobial and Cytotoxic Activities
Dawbaa et al. (2021) synthesized novel 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives, which demonstrated significant antimicrobial activity. Some of these compounds showed high antibacterial activity, while others displayed anticandidal effects. Furthermore, these compounds were tested for cytotoxic activity against various human leukemia and fibroblast cells, showing selective cytotoxic profiles (Dawbaa et al., 2021).
Anti-Leishmanial Activity
Tahghighi et al. (2012) synthesized a series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines with N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl] moieties. These compounds were evaluated for their anti-leishmanial activity, with most compounds exhibiting significant activity against the promastigote form of Leishmania major (Tahghighi et al., 2012).
Antibacterial and Antifungal Agents
Helal et al. (2013) synthesized 2-(6-methoxy-2-naphthyl)propionamide derivatives, including structures similar to N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide. These compounds showed significant antibacterial and antifungal activities, in some cases, matching the activities of standard antimicrobial agents (Helal et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(5-methylfuran-2-yl)-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-13-4-3-5-15(10-13)11-17-12-20-19(24-17)21-18(22)9-8-16-7-6-14(2)23-16/h3-7,10,12H,8-9,11H2,1-2H3,(H,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCSWZFQFSWVLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)CCC3=CC=C(O3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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